Jnj 10181457 dihydrochloride

Description

Properties

IUPAC Name |

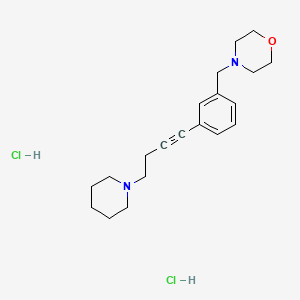

4-[[3-(4-piperidin-1-ylbut-1-ynyl)phenyl]methyl]morpholine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O.2ClH/c1-3-10-21(11-4-1)12-5-2-7-19-8-6-9-20(17-19)18-22-13-15-23-16-14-22;;/h6,8-9,17H,1,3-5,10-16,18H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAQHERKZFLOHCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC#CC2=CC=CC(=C2)CN3CCOCC3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of JNJ-10181457 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-10181457 dihydrochloride is a potent and selective, non-imidazole histamine H3 receptor (H3R) inverse agonist with significant brain penetrance. Its mechanism of action centers on the modulation of the histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor that regulates the release of histamine and other key neurotransmitters in the central nervous system. By acting as an inverse agonist, JNJ-10181457 not only blocks the effects of histamine but also reduces the constitutive activity of the H3 receptor, leading to an enhanced release of neurotransmitters such as acetylcholine and norepinephrine. This activity profile underlies its potential therapeutic utility in cognitive disorders and other neurological conditions. This guide provides a detailed overview of the molecular mechanism, key experimental data, and methodologies used to characterize JNJ-10181457 dihydrochloride.

Core Mechanism of Action: Histamine H3 Receptor Inverse Agonism

JNJ-10181457 dihydrochloride is classified as a selective histamine H3 receptor inverse agonist.[1][2] Unlike a neutral antagonist which only blocks the binding of an agonist, an inverse agonist elicits a pharmacological response opposite to that of an agonist. The histamine H3 receptor exhibits constitutive activity, meaning it is partially active even in the absence of its endogenous ligand, histamine. JNJ-10181457 binds to the H3 receptor and stabilizes it in an inactive conformation, thereby reducing this basal level of activity.

The primary consequence of H3 receptor inverse agonism by JNJ-10181457 is the disinhibition of neurotransmitter release. The H3 receptor is predominantly located on presynaptic nerve terminals where it functions as an autoreceptor on histaminergic neurons and as a heteroreceptor on neurons releasing other neurotransmitters. By inhibiting the constitutive activity of the H3 receptor, JNJ-10181457 enhances the release of:

-

Acetylcholine (ACh): A critical neurotransmitter for learning, memory, and attention.[3][4]

-

Norepinephrine (NE): A neurotransmitter involved in alertness, focus, and mood regulation.

This enhanced neurotransmission in key brain regions, such as the cortex, is believed to be the primary mechanism underlying the pro-cognitive effects of JNJ-10181457.[3][4]

Signaling Pathways

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.

Basal State and Agonist-Mediated Signaling

In its constitutively active state or when activated by an agonist like histamine, the H3 receptor initiates the following signaling cascade:

-

The α-subunit of the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

The βγ-subunits of the G protein can directly modulate ion channels, such as inhibiting N-type voltage-gated calcium channels, which reduces calcium influx and subsequently decreases neurotransmitter release.

JNJ-10181457-Mediated Inverse Agonism Signaling

JNJ-10181457 binds to the H3 receptor and promotes an inactive conformation, thereby attenuating the basal signaling activity. This leads to:

-

Disinhibition of Adenylyl Cyclase: The reduction in Gi/o signaling can lead to a relative increase in adenylyl cyclase activity and cAMP levels compared to the basal state.

-

Increased Neurotransmitter Release: By preventing the inhibitory effects of the H3 receptor on presynaptic terminals, JNJ-10181457 facilitates the release of acetylcholine and norepinephrine.

Quantitative Data

The following tables summarize the key quantitative data for JNJ-10181457 dihydrochloride.

Table 1: In Vitro Binding Affinities

| Receptor | Species | Assay Type | Value | Reference |

| Histamine H3 | Human | Radioligand Binding | pKi = 8.93 | Tocris Bioscience |

| Histamine H3 | Rat | Radioligand Binding | pKi = 8.15 | Tocris Bioscience |

Table 2: In Vivo Pharmacological Effects in Rats

| Experiment | Model | Dose (i.p.) | Effect | Reference |

| Receptor Occupancy | - | 10 mg/kg | Maximal H3 receptor occupancy | --INVALID-LINK-- |

| Neurotransmitter Release | Microdialysis | 10 mg/kg | Normalization of ACh neurotransmission in the cortex | --INVALID-LINK-- |

| Cognition | Delayed Non-Matching to Position (DNMTP) | 10 mg/kg | Reversal of scopolamine-induced deficits | --INVALID-LINK-- |

| Cognition | Reversal Learning Task | 10 mg/kg (repeated) | Increased percentage of correct responding | --INVALID-LINK-- |

| H3R Agonist Challenge | Imetit-induced water licking | 10 mg/kg | Reversal of imetit-induced effect | --INVALID-LINK-- |

Experimental Protocols

In Vivo Microdialysis for Acetylcholine Release

This protocol is based on the methodology described for assessing neurotransmitter release in the rat cortex.[3][4]

Methodology:

-

Animal Model: Male Sprague-Dawley rats.

-

Surgery: Rats are anesthetized and a guide cannula is stereotaxically implanted above the prefrontal cortex.

-

Microdialysis: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline level of acetylcholine.

-

Drug Administration: JNJ-10181457 (e.g., 10 mg/kg) is administered intraperitoneally (i.p.).

-

Analysis: Acetylcholine levels in the dialysate are quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

Delayed Non-Matching to Position (DNMTP) Task

This task assesses spatial working memory in rats.[3][4]

Methodology:

-

Apparatus: An operant chamber with two retractable levers and a food reward dispenser.

-

Training: Rats are trained to press a presented lever for a food reward. They then learn the non-matching rule.

-

Procedure:

-

Sample Phase: One lever is presented, and the rat must press it.

-

Delay Phase: A variable delay period is introduced.

-

Choice Phase: Both levers are presented, and the rat must press the lever that was not presented in the sample phase to receive a reward.

-

-

Drug Testing: To induce a cognitive deficit, a muscarinic antagonist like scopolamine (e.g., 0.06 mg/kg, i.p.) can be administered. JNJ-10181457 (e.g., 10 mg/kg, i.p.) is then co-administered or given as a pretreatment to assess its ability to reverse the deficit. The percentage of correct responses is the primary measure of performance.

Conclusion

JNJ-10181457 dihydrochloride is a selective histamine H3 receptor inverse agonist that enhances the release of acetylcholine and norepinephrine in the brain. This mechanism of action has been demonstrated through in vitro binding assays and in vivo microdialysis and behavioral studies. The pro-cognitive effects observed in preclinical models suggest its potential as a therapeutic agent for treating cognitive deficits associated with various neurological and psychiatric disorders. Further research into its selectivity profile and clinical efficacy is warranted.

References

- 1. Automatic recording of mediating behavior in delayed matching- and nonmatching-to-position procedures in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JNJ10181457, a histamine H3 receptor inverse agonist, regulates in vivo microglial functions and improves depression-like behaviours in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. JNJ-10181457, a selective non-imidazole histamine H(3) receptor antagonist, normalizes acetylcholine neurotransmission and has efficacy in translational rat models of cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

JNJ-10181457 Dihydrochloride: A Technical Guide to a Histamine H3 Receptor Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-10181457 dihydrochloride is a potent and selective, non-imidazole histamine H3 receptor (H3R) antagonist and inverse agonist.[1][2] This technical guide provides a comprehensive overview of its pharmacological properties, mechanism of action, and key experimental data. It is intended to serve as a resource for researchers and professionals in drug development exploring the therapeutic potential of H3R modulation. JNJ-10181457 has been investigated for its role in cognitive enhancement and as a potential treatment for neurological and psychiatric disorders.[1] Its ability to increase the release of various neurotransmitters, including acetylcholine and norepinephrine, underscores its significance as a research tool and therapeutic candidate.[3]

Introduction

The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in regulating the synthesis and release of histamine and other neurotransmitters in the central nervous system. Its constitutive activity makes it a prime target for inverse agonists, which can reduce basal receptor signaling. JNJ-10181457 has emerged as a key compound in the study of H3R function and its therapeutic implications. This document details its binding affinity, functional activity, and effects in preclinical models.

Physicochemical Properties

| Property | Value |

| Chemical Name | 4-[3-[4-(1-Piperidinyl)but-1-yn-1-yl]benzyl]morpholine dihydrochloride |

| Molecular Formula | C20H28N2O · 2HCl |

| Molecular Weight | 385.37 g/mol |

| CAS Number | 544707-20-2 |

Pharmacology

Mechanism of Action

JNJ-10181457 acts as an inverse agonist at the histamine H3 receptor. The H3 receptor is constitutively active, meaning it exhibits a basal level of signaling even in the absence of an agonist. As an inverse agonist, JNJ-10181457 binds to the H3 receptor and stabilizes it in an inactive conformation, thereby reducing this basal signaling. This leads to an increase in the synthesis and release of histamine and other neurotransmitters that are negatively modulated by the H3 receptor, such as acetylcholine and norepinephrine.[3]

Signaling Pathways

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the H3 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an inverse agonist, JNJ-10181457 blocks this inhibitory effect, resulting in a relative increase in cAMP levels.

Figure 1: Histamine H3 Receptor Signaling Pathway and the Effect of JNJ-10181457.

Quantitative Data

In Vitro Binding Affinity

| Species | Receptor | Assay Type | Radioligand | pKi | Ki (nM) | Reference |

| Human | H3 | Radioligand Binding | [3H]Nα-methylhistamine | 8.93 | 1.17 | [3] |

| Rat | H3 | Radioligand Binding | [3H]Nα-methylhistamine | 8.15 | 7.08 | [3] |

Preclinical Studies

In Vivo Efficacy Models

JNJ-10181457 has demonstrated efficacy in various preclinical models of cognition and behavior.

-

Imetit-Induced Water Licking in Rats: A single administration of JNJ-10181457 (10 mg/kg, i.p.) reversed the effects of the H3 agonist imetit in a water licking model, indicating functional H3 receptor antagonism in vivo.[1]

-

Delayed Non-Matching to Position (DNMTP) Task in Rats: JNJ-10181457 (10 mg/kg, i.p.) significantly reversed scopolamine-induced deficits in this working memory task.[1] This effect was associated with the normalization of acetylcholine neurotransmission in the cortex.[1]

-

Reversal Learning Task in Rats: Repeated administration of JNJ-10181457 (10 mg/kg, i.p.) significantly improved performance in a reversal learning task, suggesting an enhancement of cognitive flexibility.[1]

-

Microglial Function: JNJ-10181457 has been shown to regulate microglial functions in vivo.[2] It suppressed ATP-induced microglial migration and inhibited phagocytosis of dead neurons.[2] In a lipopolysaccharide (LPS)-induced depression model, JNJ-10181457 reduced the upregulation of pro-inflammatory cytokines and improved depression-like behavior.[2]

Pharmacokinetics

A single intraperitoneal administration of JNJ-10181457 (10 mg/kg) in rats resulted in significant plasma and brain exposure, achieving maximal H3 receptor occupancy.[1]

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity of JNJ-10181457 for the histamine H3 receptor.

Materials:

-

Cell membranes from HEK293 cells stably expressing either human or rat H3 receptors.

-

Radioligand: [3H]Nα-methylhistamine.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

JNJ-10181457 dihydrochloride stock solution.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of JNJ-10181457.

-

In a 96-well plate, add cell membranes, [3H]Nα-methylhistamine, and either buffer (for total binding), a saturating concentration of an unlabeled H3 ligand (for non-specific binding), or the test compound (JNJ-10181457).

-

Incubate at room temperature for a specified time to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

Figure 2: Experimental Workflow for Radioligand Binding Assay.

In Vivo Microdialysis

Objective: To measure the effect of JNJ-10181457 on extracellular neurotransmitter levels in the brain of freely moving rats.

Materials:

-

Male Sprague-Dawley rats.

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Perfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

Fraction collector.

-

HPLC system with electrochemical detection.

-

JNJ-10181457 dihydrochloride for injection.

Procedure:

-

Surgically implant a guide cannula into the brain region of interest (e.g., prefrontal cortex) of anesthetized rats using a stereotaxic apparatus.

-

Allow animals to recover for several days.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate.

-

Collect dialysate samples at regular intervals into a fraction collector.

-

After a baseline collection period, administer JNJ-10181457 (e.g., 10 mg/kg, i.p.).

-

Continue collecting dialysate samples to monitor changes in neurotransmitter levels.

-

Analyze the concentration of neurotransmitters (e.g., acetylcholine, norepinephrine) in the dialysate samples using HPLC-ECD.

-

Express the results as a percentage change from the baseline levels.

Conclusion

JNJ-10181457 dihydrochloride is a valuable pharmacological tool for investigating the role of the histamine H3 receptor in the central nervous system. Its properties as a potent and selective inverse agonist, coupled with its demonstrated efficacy in preclinical models of cognition, highlight its potential for further research and development in the context of neurological and psychiatric disorders. The data and protocols presented in this guide offer a foundation for scientists and researchers to design and interpret experiments aimed at further elucidating the therapeutic utility of H3R inverse agonism.

References

- 1. JNJ-10181457, a selective non-imidazole histamine H(3) receptor antagonist, normalizes acetylcholine neurotransmission and has efficacy in translational rat models of cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. JNJ10181457, a histamine H3 receptor inverse agonist, regulates in vivo microglial functions and improves depression-like behaviours in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Preclinical Profile of JNJ-10181457 Dihydrochloride: An In-depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-10181457 dihydrochloride is a potent and selective, non-imidazole histamine H3 receptor inverse agonist that has been investigated for its potential therapeutic utility in cognitive and neuroinflammatory disorders. This technical guide provides a comprehensive overview of the available preclinical data on JNJ-10181457, summarizing its in vitro and in vivo pharmacology, mechanism of action, and effects on neurotransmitter systems. The information is presented to support further research and development efforts in the scientific community.

Introduction

The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters, including acetylcholine and norepinephrine, in the central nervous system. Its role in regulating cognitive processes and neuroinflammation has made it an attractive target for drug discovery. JNJ-10181457 has emerged as a key investigational compound that acts as a potent inverse agonist at the H3 receptor. This document details the preclinical studies that have characterized its pharmacological profile.

In Vitro Pharmacology

Receptor Binding Affinity

JNJ-10181457 demonstrates high affinity for both rat and human histamine H3 receptors. The binding affinity is typically expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki).

| Receptor | Species | pKi |

| Histamine H3 | Rat | 8.15[1] |

| Histamine H3 | Human | 8.93[1] |

Functional Activity

As an inverse agonist, JNJ-10181457 not only blocks the action of agonists but also reduces the basal, constitutive activity of the H3 receptor. This leads to an increase in the release of neurotransmitters that are tonically inhibited by H3 receptor signaling. Functional assay data, such as IC50 values from cAMP accumulation assays, are crucial for quantifying this activity. However, specific IC50 values for JNJ-10181457 from functional assays are not publicly available at this time.

In Vivo Pharmacology

Pharmacokinetics in Rats

A thorough understanding of the pharmacokinetic profile of a compound is essential for designing and interpreting in vivo studies. A single intraperitoneal (i.p.) administration of 10 mg/kg JNJ-10181457 in rats resulted in significant plasma and brain exposure.[2] Unfortunately, detailed pharmacokinetic parameters such as Cmax, Tmax, half-life (t1/2), and oral bioavailability for JNJ-10181457 in rats are not currently available in the public domain.

Receptor Occupancy

In vivo receptor occupancy studies are critical to establish the relationship between the dose of a drug, its concentration in the brain, and its engagement with the target receptor. Following a 10 mg/kg i.p. dose in rats, JNJ-10181457 achieved maximal H3 receptor occupancy, indicating effective target engagement at this dose.[2]

Effects on Neurotransmitter Levels

Consistent with its mechanism of action as a histamine H3 receptor inverse agonist, JNJ-10181457 has been shown to increase the extracellular levels of key neurotransmitters in the rat frontal cortex.

| Neurotransmitter | Effect |

| Acetylcholine | Increased[1] |

| Norepinephrine | Increased[1] |

| Dopamine | No significant stimulation[1] |

Efficacy in Animal Models of Cognition

The pro-cognitive effects of JNJ-10181457 have been evaluated in rodent models of cognitive impairment.

-

Delayed Non-Matching to Position (DNMTP) Task: In a scopolamine-induced model of cognitive deficit in rats, JNJ-10181457 (10 mg/kg, i.p.) significantly reversed the decrease in correct responding caused by scopolamine (0.06 mg/kg, i.p.).[2] This effect was comparable to that of the acetylcholinesterase inhibitor donepezil (1 mg/kg, i.p.).[2]

-

Reversal Learning Task: Repeated administration of JNJ-10181457 (10 mg/kg, i.p.) in rats significantly increased the percentage of correct responses in a reversal learning task, suggesting an improvement in cognitive flexibility.[2]

Efficacy in Models of Neuroinflammation and Depression

JNJ-10181457 has also been investigated for its effects on microglial function and its potential as an antidepressant.

-

LPS-Induced Depression Model: In a lipopolysaccharide (LPS)-induced model of depression in mice, JNJ-10181457 reduced the upregulation of pro-inflammatory cytokines in microglia and improved depression-like behavior in the tail-suspension test.[3]

-

Microglial Function: JNJ-10181457 was shown to inhibit ATP-induced microglial migration and phagocytosis of dead neurons and zymosan particles.[3]

Mechanism of Action and Signaling Pathways

JNJ-10181457 acts as an inverse agonist at the histamine H3 receptor. H3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gαi/o subunit.

Caption: Histamine H3 Receptor Signaling Pathway and the Action of JNJ-10181457.

As depicted, the binding of an agonist to the H3 receptor activates the Gi/o protein. The Gαi/o subunit then inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly inhibit voltage-gated calcium channels. Both of these actions result in a reduction of neurotransmitter release. JNJ-10181457, as an inverse agonist, binds to the H3 receptor and inhibits this signaling cascade, thereby disinhibiting neurotransmitter release.

Experimental Protocols

Detailed, step-by-step experimental protocols for the preclinical studies of JNJ-10181457 are not fully described in the publicly available literature. The following provides a generalized workflow for a key in vivo experiment based on common practices.

Caption: Generalized Experimental Workflow for the Delayed Non-Matching to Position (DNMTP) Task.

Preclinical Safety and Toxicology

A comprehensive assessment of the safety and toxicology profile of JNJ-10181457 is a critical component of its preclinical evaluation. Unfortunately, specific findings from preclinical safety and toxicology studies of JNJ-10181457 are not available in the public domain.

Conclusion

The available preclinical data strongly support the characterization of JNJ-10181457 as a potent and selective histamine H3 receptor inverse agonist with pro-cognitive and anti-inflammatory properties. Its ability to modulate key neurotransmitter systems and demonstrate efficacy in relevant animal models highlights its potential as a therapeutic agent. However, a more complete understanding of its pharmacokinetic profile, functional potency, and preclinical safety is necessary to fully assess its drug development potential. This technical guide provides a foundation for researchers and scientists to build upon in their future investigations of JNJ-10181457 and other H3 receptor modulators.

References

- 1. JNJ 10181457 dihydrochloride | CAS 544707-20-2 | JNJ10181457 | Tocris Bioscience [tocris.com]

- 2. JNJ-10181457, a selective non-imidazole histamine H(3) receptor antagonist, normalizes acetylcholine neurotransmission and has efficacy in translational rat models of cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. JNJ10181457, a histamine H3 receptor inverse agonist, regulates in vivo microglial functions and improves depression-like behaviours in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

JNJ-10181457 dihydrochloride for cognitive enhancement research

An In-Depth Technical Guide on JNJ-10181457 Dihydrochloride for Cognitive Enhancement Research

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

JNJ-10181457 is a potent, selective, and brain-penetrant non-imidazole histamine H₃ receptor antagonist.[1][2] The histamine H₃ receptor functions as a presynaptic autoreceptor and heteroreceptor, regulating the release of histamine and other key neurotransmitters involved in cognitive processes, such as acetylcholine (ACh) and norepinephrine (NE).[1] By blocking the inhibitory action of the H₃ receptor, JNJ-10181457 increases the synaptic levels of these neurotransmitters, which is the primary mechanism underlying its pro-cognitive effects.[1][2] Preclinical studies in rat models have demonstrated its efficacy in reversing cognitive deficits induced by cholinergic disruption and in enhancing cognitive flexibility.[1] These findings suggest that the selective blockade of H₃ receptors with compounds like JNJ-10181457 may represent a viable therapeutic strategy for treating working memory deficits and learning disorders, particularly those associated with compromised acetylcholine neurotransmission.[1] This document provides a comprehensive overview of the available technical data, pharmacological profile, and experimental protocols related to JNJ-10181457.

Introduction

The brain's histaminergic system is a crucial regulator of various physiological functions, including sleep-wake cycles, appetite, and cognition.[3] The histamine H₃ receptor (H₃R), predominantly expressed in the central nervous system, acts as a key modulator of neurotransmitter release.[1] As a presynaptic autoreceptor, it inhibits the synthesis and release of histamine. As a heteroreceptor, it negatively regulates the release of other important neurotransmitters, including acetylcholine, norepinephrine, serotonin, and dopamine.[1]

Impaired cholinergic neurotransmission is a well-established factor in the pathophysiology of cognitive deficits observed in conditions like Alzheimer's disease.[1] Consequently, the H₃R has emerged as an attractive therapeutic target for cognitive disorders. Antagonists and inverse agonists of the H₃R are hypothesized to enhance cognitive function by disinhibiting the release of histamine and, more importantly, pro-cognitive neurotransmitters like acetylcholine. JNJ-10181457 is a selective, non-imidazole H₃R antagonist developed to investigate this therapeutic hypothesis.[1][4]

Mechanism of Action

JNJ-10181457 exerts its pro-cognitive effects primarily through the blockade of the histamine H₃ receptor. Its mechanism can be understood through two key functions:

-

Increased Acetylcholine (ACh) and Norepinephrine (NE) Release: In brain regions critical for learning and memory, such as the frontal cortex, H₃ receptors are located on presynaptic terminals of cholinergic and noradrenergic neurons.[1][2] JNJ-10181457 antagonizes these receptors, removing the tonic inhibitory control and thereby increasing the release of ACh and NE into the synaptic cleft.[1] This normalization of cholinergic neurotransmission is believed to be the principal driver of its efficacy in reversing scopolamine-induced cognitive deficits.[1]

-

Neuroinflammatory Modulation: Beyond its effects on neurotransmitter release, JNJ-10181457 has been shown to act as a histamine H₃ receptor inverse agonist that regulates microglial function.[3] Studies have demonstrated that it can suppress ATP-induced microglial migration (chemotaxis) and inhibit phagocytosis.[3] Furthermore, in a lipopolysaccharide (LPS)-induced depression model, JNJ-10181457 reduced the upregulation of pro-inflammatory cytokines in microglia.[3] This suggests a secondary mechanism involving the modulation of neuroinflammation, which may contribute to its overall therapeutic potential in neurocognitive disorders.

Caption: Antagonism of presynaptic H₃ receptors by JNJ-10181457.

Pharmacological Profile

JNJ-10181457 is characterized by its high affinity and selectivity for the histamine H₃ receptor.

Data Presentation: In Vitro Binding Affinity

The binding affinity of JNJ-10181457 has been quantified for both human and rat H₃ receptors, as summarized below.

| Receptor Species | pKᵢ Value | Kᵢ Value (nM) | Reference |

| Human H₃ Receptor | 8.93 | 1.17 | [5] |

| Rat H₃ Receptor | 8.15 | 7.08 | [5] |

Preclinical Efficacy in Cognitive Models

The pro-cognitive effects of JNJ-10181457 have been evaluated in several translational rat models of cognition.[1]

Pharmacokinetics and Receptor Occupancy

A single intraperitoneal (i.p.) administration of JNJ-10181457 at a dose of 10 mg/kg in rats resulted in significant exposure in both plasma and the brain, achieving maximal H₃ receptor occupancy.[1] This confirms that the compound is brain penetrant and engages its target at behaviorally effective doses.[1][2]

Reversal of Chemically-Induced Cognitive Deficits

In the Delayed Non-Matching to Position (DNMTP) task, a measure of working memory, cognitive impairment was induced in rats using the muscarinic antagonist scopolamine (0.06 mg/kg, i.p.).[1] Administration of JNJ-10181457 (10 mg/kg, i.p.) significantly reversed the scopolamine-induced decrease in correct responding.[1] This effect was comparable to that of the acetylcholinesterase inhibitor donepezil and was directly associated with the normalization of acetylcholine levels in the cortex.[1]

Enhancement of Learning and Cognitive Flexibility

The effects of repeated administration of JNJ-10181457 were assessed in a reversal learning task, which evaluates cognitive flexibility.[1] Rats treated repeatedly with JNJ-10181457 (10 mg/kg, i.p.) showed a significant increase in the percentage of correct responses.[1] Importantly, discontinuation of the treatment was not associated with any rebound effects on cognitive performance.[1]

Data Presentation: Summary of Preclinical Efficacy Studies

| Model / Task | Species | Dosing Regimen (JNJ-10181457) | Cognitive Challenge | Key Outcome | Reference |

| Delayed Non-Matching to Position (DNMTP) | Rat | 10 mg/kg, i.p. (single dose) | Scopolamine (0.06 mg/kg, i.p.) | Significantly reversed the scopolamine-induced deficit in correct responding. | [1] |

| Reversal Learning Task | Rat | 10 mg/kg, i.p. (repeated admin.) | N/A | Significantly increased the percentage of correct responses. | [1] |

| Imetit-Induced Water Licking | Rat | 10 mg/kg, i.p. (single dose) | Imetit (H₃ agonist, 3 mg/kg, s.c.) | Reversed imetit-induced water licking, demonstrating functional H₃ antagonism. | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The core protocols used to evaluate JNJ-10181457 are outlined below.

Delayed Non-Matching to Position (DNMTP) Task Protocol

-

Apparatus: A two-lever operant chamber.

-

Training: Rats are trained to press a lever for a food reward. In the DNMTP task, a "sample" lever is presented. After a delay, both levers are presented, and the rat must press the "non-matching" lever (the one not previously presented) to receive a reward.

-

Cognitive Impairment: A cognitive deficit is induced via intraperitoneal (i.p.) injection of scopolamine (e.g., 0.06 mg/kg).[1]

-

Drug Administration: JNJ-10181457 (e.g., 10 mg/kg, i.p.) or vehicle is administered prior to the testing session.[1]

-

Testing: The percentage of correct responses on non-matching trials is recorded and analyzed.

Caption: Workflow for the DNMTP cognitive deficit model.

Reversal Learning Task Protocol

-

Apparatus: A two-choice discrimination chamber (e.g., two-lever operant chamber).

-

Initial Learning: The animal is trained on a simple discrimination rule (e.g., pressing the left lever yields a reward, while the right does not). Training continues until a performance criterion is met.

-

Drug Administration: The animal is treated with JNJ-10181457 (e.g., 10 mg/kg, i.p.) or vehicle on a repeated schedule.[1]

-

Reversal Phase: The rule is reversed (e.g., the right lever now yields the reward, and the left does not).

-

Testing: The primary measure is the number of trials or errors required for the animal to adapt and reach the performance criterion on the new rule. An increase in the percentage of correct responses indicates enhanced cognitive flexibility.[1]

In Vivo Microdialysis Protocol

-

Surgical Preparation: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., frontal cortex) of an anesthetized rat.

-

Recovery: The animal is allowed to recover from surgery.

-

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF).

-

Sample Collection: Dialysate samples, containing extracellular fluid from the target brain region, are collected at regular intervals.

-

Drug Administration: JNJ-10181457 or vehicle is administered, and sample collection continues to measure changes in neurotransmitter levels over time.

-

Analysis: The concentration of neurotransmitters (e.g., acetylcholine) in the dialysate is quantified using a sensitive analytical method like High-Performance Liquid Chromatography (HPLC).

Neuroinflammatory Modulation

Recent evidence indicates that the therapeutic effects of JNJ-10181457 may extend beyond simple neurotransmitter modulation to include effects on brain immune cells.[3]

As a histamine H₃R inverse agonist, JNJ-10181457 has been shown to inhibit several key functions of activated microglia, the resident immune cells of the brain.[3] In ex vivo and in vivo models, the compound suppressed microglial chemotaxis towards ATP and inhibited the phagocytosis of dead neurons and zymosan particles.[3] This suggests that H₃R blockade can dampen the brain's inflammatory response, a process implicated in the pathology of many neurodegenerative and psychiatric disorders.

Caption: JNJ-10181457 inhibits key functions of activated microglia.

Clinical Development Status

Based on a review of publicly available information, there are no disclosed clinical trials for JNJ-10181457 dihydrochloride for cognitive enhancement or any other indication in humans. Its development appears to be confined to the preclinical stage, where it serves as a valuable tool compound for elucidating the role of the histamine H₃ receptor in cognition and other CNS functions.

Summary and Future Directions

JNJ-10181457 is a well-characterized preclinical compound that potently and selectively antagonizes the histamine H₃ receptor, leading to enhanced cholinergic and noradrenergic neurotransmission. Its efficacy in validated animal models of working memory and cognitive flexibility provides a strong rationale for the therapeutic potential of H₃R antagonists in treating cognitive deficits.[1] The additional discovery of its ability to modulate microglial activity opens a new avenue for its potential application in disorders with a neuroinflammatory component.[3]

Future research should aim to:

-

Evaluate the efficacy of JNJ-10181457 in animal models of specific neurodegenerative diseases, such as Alzheimer's disease models.

-

Explore its effects on other domains of cognition, including attention and executive function.

-

Conduct comprehensive preclinical safety and toxicology studies to determine its suitability for potential clinical development.

-

Investigate the downstream signaling pathways affected by H₃R antagonism in microglia to better understand its anti-inflammatory effects.

The robust preclinical data package for JNJ-10181457 provides a solid foundation for further research into the therapeutic utility of histamine H₃ receptor blockade for cognitive enhancement.

References

- 1. JNJ-10181457, a selective non-imidazole histamine H(3) receptor antagonist, normalizes acetylcholine neurotransmission and has efficacy in translational rat models of cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. JNJ10181457, a histamine H3 receptor inverse agonist, regulates in vivo microglial functions and improves depression-like behaviours in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. interpriseusa.com [interpriseusa.com]

The Role of JNJ-10181457 Dihydrochloride in Modulating Microglial Function: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Microglia, the resident immune cells of the central nervous system (CNS), play a pivotal role in brain homeostasis and the pathogenesis of neuroinflammatory and neurodegenerative diseases. Their functions, including migration to sites of injury (chemotaxis), clearance of cellular debris and pathogens (phagocytosis), and secretion of signaling molecules (cytokines), are tightly regulated. JNJ-10181457 dihydrochloride, a potent and selective histamine H3 receptor (H3R) inverse agonist, has emerged as a significant modulator of microglial activity. This technical guide provides an in-depth analysis of the role of JNJ-10181457 in regulating key microglial functions, supported by experimental evidence. We detail the experimental protocols for assessing these functions and present quantitative data in a structured format. Furthermore, we visualize the underlying signaling pathways and experimental workflows to facilitate a comprehensive understanding of JNJ-10181457's mechanism of action on microglia.

Introduction to JNJ-10181457 Dihydrochloride

JNJ-10181457 is a non-imidazole, brain-penetrant inverse agonist of the histamine H3 receptor.[1] The H3R is a presynaptic autoreceptor and heteroreceptor that regulates the release of histamine and other neurotransmitters, including acetylcholine and norepinephrine.[1] In the context of the CNS, H3Rs are also expressed on microglia, suggesting a role for histamine signaling in neuroinflammation.[2][3] JNJ-10181457, by acting as an inverse agonist, not only blocks the action of agonists but also reduces the basal activity of the H3 receptor. This compound has been investigated for its potential therapeutic effects in cognitive disorders and, more recently, for its influence on microglial functions related to neuroinflammation and depression.[1][2]

Modulation of Microglial Functions by JNJ-10181457

Experimental evidence, primarily from in vivo and ex vivo studies, demonstrates that JNJ-10181457 significantly impacts the core functions of microglia.[2]

Inhibition of Microglial Chemotaxis

Microglial migration to sites of injury or inflammation is a critical first step in the neuroinflammatory response. This process is often triggered by chemoattractants such as adenosine triphosphate (ATP) released from damaged cells. Studies have shown that JNJ-10181457 can effectively suppress microglial chemotaxis.

Quantitative Data Summary: Effect of JNJ-10181457 on Microglial Chemotaxis

| Experimental Model | Chemoattractant | Effect of JNJ-10181457 | Quantitative Measure | Reference |

| Hippocampal Slices | ATP | Significant suppression of microglial migration | Data not publicly available | [2] |

Note: While the primary literature describes the effect as a "significant suppression," specific quantitative data such as IC50 values or percentage inhibition are not publicly available.

Attenuation of Microglial Phagocytosis

Phagocytosis is a vital microglial function for clearing apoptotic cells, cellular debris, and pathogens, thereby maintaining CNS homeostasis. However, dysregulated phagocytosis can contribute to neuronal damage. JNJ-10181457 has been shown to inhibit microglial phagocytic activity.

Quantitative Data Summary: Effect of JNJ-10181457 on Microglial Phagocytosis

| Experimental Model | Phagocytic Target | Effect of JNJ-10181457 | Quantitative Measure | Reference |

| Hippocampal Slices | N-methyl-d-aspartate (NMDA)-induced dead neurons | Inhibition of engulfment | Data not publicly available | [2] |

| Prefrontal Cortex (in vivo) | Zymosan particles | Prevention of increased uptake by activated microglia | Data not publicly available | [2] |

Note: The available literature indicates "inhibition" and "prevention" of phagocytosis, but specific quantitative metrics are not provided.

Reduction of Pro-inflammatory Cytokine Production

In response to inflammatory stimuli like lipopolysaccharide (LPS), microglia release a variety of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). Chronic production of these cytokines can be neurotoxic. JNJ-10181457 has demonstrated the ability to reduce the production of these inflammatory mediators.

Quantitative Data Summary: Effect of JNJ-10181457 on Microglial Cytokine Production

| Experimental Model | Inflammatory Stimulus | Cytokine(s) Measured | Effect of JNJ-10181457 | Quantitative Measure | Reference |

| In vivo (LPS-induced depression model) | Lipopolysaccharide (LPS) | Pro-inflammatory cytokines | Reduced upregulation | Data not publicly available | [2] |

Note: The term "reduced upregulation" is used in the source material without providing specific percentages of reduction or concentration-response data.

Signaling Pathways and Mechanisms of Action

JNJ-10181457 exerts its effects on microglia primarily through its interaction with the histamine H3 receptor, a G protein-coupled receptor (GPCR).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are detailed protocols for the key experiments cited in the investigation of JNJ-10181457's effects on microglial function.

Microglial Chemotaxis Assay (Hippocampal Slice Model)

Protocol:

-

Animals: Utilize adult C57BL/6 mice. All procedures should be in accordance with institutional animal care and use guidelines.

-

Slice Preparation:

-

Anesthetize the mouse and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Rapidly dissect the brain and prepare 300-400 µm thick horizontal hippocampal slices using a vibratome in ice-cold aCSF.

-

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

-

Drug Treatment:

-

Transfer slices to a recording chamber continuously perfused with oxygenated aCSF.

-

Pre-incubate the slices with JNJ-10181457 dihydrochloride (at desired concentrations) or vehicle control for 30 minutes.

-

-

Chemoattractant Application:

-

Prepare a solution of ATP in aCSF.

-

Using a patch pipette, locally apply ATP to the stratum radiatum of the CA1 region via picospritzing.

-

-

Imaging and Analysis:

-

Visualize microglia using two-photon microscopy in transgenic mice expressing a fluorescent reporter in microglia (e.g., CX3CR1-GFP) or by post-hoc immunohistochemistry for Iba1.

-

Acquire time-lapse images of microglial migration towards the ATP source for 60-90 minutes.

-

Quantify the number of microglia migrating towards the injection site and the distance of migration over time using image analysis software (e.g., ImageJ, Imaris).

-

Microglial Phagocytosis Assay (Zymosan Particle Uptake)

Protocol:

-

Animals and Drug Administration:

-

Use adult male C57BL/6 mice.

-

Administer JNJ-10181457 dihydrochloride or vehicle via intraperitoneal (i.p.) injection.

-

-

Zymosan Injection:

-

Anesthetize the mice and place them in a stereotaxic frame.

-

Inject fluorescently labeled zymosan A bioparticles into the prefrontal cortex.

-

-

Tissue Processing:

-

After a designated time for phagocytosis (e.g., 24 hours), deeply anesthetize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).

-

Dissect the brain, post-fix in 4% PFA, and then cryoprotect in a sucrose solution.

-

Prepare coronal brain sections (e.g., 30 µm) using a cryostat.

-

-

Immunohistochemistry and Imaging:

-

Perform immunohistochemical staining for the microglial marker Iba1.

-

Use a secondary antibody conjugated to a different fluorophore than the zymosan particles.

-

Acquire z-stack images of the injection site using a confocal microscope.

-

-

Quantification:

-

Quantify the number of Iba1-positive cells that have engulfed fluorescent zymosan particles.

-

Measure the fluorescence intensity of zymosan within Iba1-positive cells as an indicator of the amount of phagocytosed material.

-

Pro-inflammatory Cytokine Production Assay (LPS-induced in vivo)

Protocol:

-

Animals and Treatment:

-

Use adult male C57BL/6 mice.

-

Pre-treat mice with JNJ-10181457 dihydrochloride or vehicle (i.p.).

-

After a specified pre-treatment time (e.g., 30-60 minutes), administer LPS (i.p.) to induce an inflammatory response.

-

-

Tissue Collection:

-

At a peak time for cytokine expression (e.g., 2-6 hours post-LPS), euthanize the mice and rapidly dissect the brain or specific brain regions (e.g., hippocampus, cortex).

-

-

Quantitative Real-Time PCR (qPCR) for Cytokine mRNA:

-

Homogenize the brain tissue and extract total RNA using a suitable kit.

-

Synthesize cDNA from the RNA.

-

Perform qPCR using specific primers for IL-1β, TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Calculate the relative expression of cytokine mRNA using the ΔΔCt method.

-

-

ELISA for Cytokine Protein Levels:

-

Homogenize the brain tissue in a lysis buffer containing protease inhibitors.

-

Centrifuge the homogenate and collect the supernatant.

-

Determine the protein concentration of the supernatant.

-

Use commercially available ELISA kits to quantify the levels of IL-1β, TNF-α, and IL-6 in the brain lysates, following the manufacturer's instructions.

-

Conclusion and Future Directions

JNJ-10181457 dihydrochloride demonstrates a clear modulatory role in microglial function, primarily through the inverse agonism of the histamine H3 receptor. Its ability to inhibit chemotaxis, phagocytosis, and the production of pro-inflammatory cytokines positions it as a compound of interest for therapeutic strategies targeting neuroinflammation. The findings suggest that by dampening excessive microglial activation, JNJ-10181457 could be beneficial in conditions characterized by a chronic neuroinflammatory component.

Future research should focus on elucidating the precise intracellular signaling cascades downstream of H3R that are affected by JNJ-10181457 in microglia. Furthermore, obtaining detailed quantitative data, including concentration-response curves and IC50 values for its effects on various microglial functions, is essential for a more complete understanding of its potency and therapeutic window. Investigating the long-term effects of JNJ-10181457 treatment on microglial phenotype and function in chronic disease models will also be crucial in evaluating its potential as a novel neuro-immunomodulatory agent.

References

- 1. Tryptanthrin Suppresses the Activation of the LPS-Treated BV2 Microglial Cell Line via Nrf2/HO-1 Antioxidant Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High content imaging and quantification of microglia phagocytosis in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The microglial activation state regulates migration and roles of matrix-dissolving enzymes for invasion - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Era in Neurological Therapeutics: A Technical Guide to Non-Imidazolyl Histamine H3 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

The histamine H3 receptor (H3R), a presynaptic autoreceptor and heteroreceptor, has emerged as a compelling target for the treatment of a spectrum of neurological and psychiatric disorders, including narcolepsy, Alzheimer's disease, schizophrenia, and attention-deficit hyperactivity disorder (ADHD).[1][2] Early drug discovery efforts centered on imidazole-based antagonists, mirroring the structure of the endogenous ligand, histamine. However, these compounds were often beleaguered by suboptimal pharmacokinetic properties and potential for drug-drug interactions due to inhibition of cytochrome P450 enzymes.[3] This necessitated a paradigm shift towards the discovery and development of non-imidazole H3 receptor antagonists, a class of compounds that has demonstrated improved drug-like properties and has culminated in the successful clinical translation of pitolisant (Wakix®).[4][5] This in-depth technical guide provides a comprehensive overview of the discovery and development of these novel therapeutics, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological and logical processes.

H3 Receptor Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily coupled to the Gi/o family of G proteins. Its activation initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, the βγ subunits of the dissociated G protein can directly modulate the activity of voltage-gated calcium channels, leading to a reduction in calcium influx and, consequently, inhibiting neurotransmitter release. As a presynaptic autoreceptor, it inhibits the release of histamine from histaminergic neurons. As a heteroreceptor, it modulates the release of other key neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin. Antagonists of the H3 receptor block this inhibitory tone, thereby increasing the release of these neurotransmitters in key brain regions.

Drug Discovery Workflow for Non-Imidazolyl H3 Receptor Antagonists

The discovery of novel non-imidazole H3 receptor antagonists follows a structured, multi-stage process common to GPCR drug discovery. This workflow begins with target identification and validation, followed by high-throughput screening (HTS) of large compound libraries to identify initial "hits." Promising hits undergo a rigorous hit-to-lead optimization phase, where medicinal chemists synthesize and evaluate analogs to improve potency, selectivity, and drug-like properties. Lead compounds are then subjected to in-depth preclinical characterization, including in vivo efficacy studies in animal models and detailed pharmacokinetic and safety assessments. Successful preclinical candidates can then progress to clinical trials.

Quantitative Data Summary

The following tables summarize key in vitro binding affinities and in vivo pharmacokinetic parameters for a selection of notable non-imidazole H3 receptor antagonists.

Table 1: In Vitro Binding Affinities of Non-Imidazolyl H3 Receptor Antagonists

| Compound | Chemical Class | Human H3R Ki (nM) | Rat H3R Ki (nM) | Reference(s) |

| Pitolisant | Piperidine | 1 | - | [6] |

| ABT-239 | Benzofuran | 0.45 | 1.2 | [7] |

| GSK239512 | - | 0.12 | - | [8] |

| DL76 | Piperidine | 22 | - | [9] |

| A-923 | Aryloxyalkyl piperazine | - | High Affinity | [10] |

| ADS031 | 4-Oxypiperidine Ether | 12.5 | - | [1] |

Table 2: Pharmacokinetic Parameters of Selected Non-Imidazolyl H3 Receptor Antagonists

| Compound | Species | t1/2 (h) | Oral Bioavailability (%) | Protein Binding (%) | Reference(s) |

| Pitolisant | Human | 10-12 | ~90 | >90 | [4] |

| ABT-239 | Rat | 4-5 | 52-89 | - | [7][11] |

| ABT-239 | Dog | 8 | 52-89 | - | [11] |

| ABT-239 | Monkey | 29 | 52-89 | - | [11] |

| DL76 | Rat | 1.41 | 60.9 | - | [12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vitro and in vivo assays used in the characterization of non-imidazole H3 receptor antagonists.

Radioligand Binding Assay

This assay determines the binding affinity of a test compound for the H3 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes prepared from cells stably expressing the human or rat H3 receptor.

-

Radioligand (e.g., [3H]-Nα-methylhistamine).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

-

Test compounds at various concentrations.

-

Non-specific binding control (e.g., 10 µM clobenpropit).

-

Glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation fluid and counter.

Procedure:

-

Incubate cell membranes (20-25 µg protein/well) with the radioligand (at a concentration near its Kd value) and varying concentrations of the test compound in a 96-well plate.

-

To determine non-specific binding, incubate a set of wells with the radioligand and a high concentration of an unlabeled H3 receptor ligand.

-

Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of a compound to act as an antagonist or inverse agonist at the Gi-coupled H3 receptor by quantifying its effect on intracellular cAMP levels.

Materials:

-

Cells stably expressing the H3 receptor (e.g., CHO-K1 or HEK293 cells).

-

Assay buffer (e.g., HBSS with 5 mM HEPES and 0.1% BSA).

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

H3 receptor agonist (e.g., (R)-α-methylhistamine) for antagonist mode.

-

Forskolin (an adenylyl cyclase activator) to stimulate basal cAMP levels for inverse agonist mode.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure (Antagonist Mode):

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with varying concentrations of the test compound for a defined period (e.g., 30 minutes).

-

Add a fixed concentration of the H3 receptor agonist to stimulate the receptor and incubate for another defined period (e.g., 15 minutes).

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the log of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

The pA2 value, a measure of antagonist potency, can be calculated from the IC50 values obtained at different agonist concentrations using the Schild equation.

In Vivo Dipsogenia Model

This animal model assesses the in vivo efficacy of H3 receptor antagonists by measuring their ability to block the drinking behavior (dipsogenia) induced by an H3 receptor agonist.

Animals:

-

Male CD-1 mice or Wistar rats.

Materials:

-

H3 receptor agonist (e.g., (R)-α-methylhistamine; R-α-MeHA).

-

Test compound (H3 receptor antagonist).

-

Vehicle for drug administration (e.g., saline).

-

Water bottles and balances for measuring water consumption.

Procedure:

-

House the animals individually with free access to food but remove water bottles at the start of the experiment.

-

Administer the test compound or vehicle via the desired route (e.g., intraperitoneally, orally) at a specific pretreatment time.

-

After the pretreatment period, administer the H3 receptor agonist (e.g., 30 mg/kg R-α-MeHA, i.p.).

-

Immediately after agonist administration, return the animals to their home cages with pre-weighed water bottles.

-

Measure water consumption at specific time intervals (e.g., 30, 60, and 120 minutes) by re-weighing the water bottles.

-

Analyze the data to determine if the test compound significantly attenuates the agonist-induced increase in water intake compared to the vehicle-treated group.

Structure-Activity Relationship (SAR) of Piperidine Ether H3 Antagonists

The development of potent and selective non-imidazole H3 receptor antagonists has been heavily reliant on systematic structure-activity relationship (SAR) studies. The piperidine ether scaffold has proven to be a particularly fruitful area of exploration. A generalized SAR for this class of compounds can be summarized as follows: a basic amine (typically a piperidine), a central linker containing an ether functionality, and a lipophilic aromatic moiety are key pharmacophoric elements. Modifications to each of these regions have been systematically explored to optimize potency and pharmacokinetic properties.

Conclusion

The discovery and development of non-imidazole H3 receptor antagonists represent a significant advancement in the pursuit of novel treatments for a range of debilitating neurological and psychiatric conditions. By moving beyond the structural constraints of the endogenous ligand, researchers have successfully identified and optimized compounds with superior pharmacokinetic profiles and clinical efficacy. The continued application of rational drug design, guided by a deep understanding of H3 receptor pharmacology and structure-activity relationships, holds immense promise for the future development of even more refined and effective therapeutics targeting this important receptor. This technical guide provides a foundational resource for professionals in the field, offering a comprehensive overview of the key data, methodologies, and conceptual frameworks that have driven this exciting area of drug discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Preclinical evaluation of non-imidazole histamine H3 receptor antagonists in comparison to atypical antipsychotics for the treatment of cognitive deficits associated with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ABT-239 - Wikipedia [en.wikipedia.org]

- 4. pitolisant, a novel histamine-3 receptor competitive antagonist, and inverse agonist, in the treatment of excessive daytime sleepiness in adult patients with narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Non-imidazole-based histamine H3 receptor antagonists with anticonvulsant activity in different seizure models in male adult rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pitolisant to Treat Excessive Daytime Sleepiness and Cataplexy in Adults with Narcolepsy: Rationale and Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Safety, Tolerability, Pharmacokinetics and Cognitive Effects ...: Ingenta Connect [ingentaconnect.com]

- 9. Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: I. Potent and selective histamine H3 receptor antagonist with drug-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. | BioWorld [bioworld.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Differential in vivo effects of H3 receptor ligands in a new mouse dipsogenia model - PubMed [pubmed.ncbi.nlm.nih.gov]

JNJ-10181457 Dihydrochloride: A Technical Overview of its Potential in Models Relevant to Alzheimer's Disease

Disclaimer: Based on a comprehensive review of publicly available scientific literature, there is no direct evidence of JNJ-10181457 dihydrochloride being evaluated in established Alzheimer's disease (AD) animal models (e.g., APP/PS1, 3xTg-AD) for its effects on core pathologies such as amyloid-beta (Aβ) plaque deposition or tau hyperphosphorylation. This technical guide, therefore, summarizes the potential of JNJ-10181457 in the context of AD by examining its demonstrated effects in preclinical models of cognitive deficits and neuroinflammation, which are key features of the disease.

Executive Summary

JNJ-10181457 is a potent and selective, non-imidazole histamine H3 receptor antagonist/inverse agonist that is brain-penetrant.[1] The primary mechanism of action relevant to potential Alzheimer's disease therapeutics is its ability to increase the release of several key neurotransmitters in the brain, including acetylcholine, by blocking the inhibitory presynaptic H3 autoreceptors.[1] This pro-cognitive effect has been demonstrated in rodent models of memory impairment.[1] Furthermore, JNJ-10181457 has been shown to modulate microglial activity, suggesting a potential role in mitigating the neuroinflammatory component of Alzheimer's disease.[2] This document provides a detailed overview of the preclinical data, experimental methodologies, and hypothesized signaling pathways related to JNJ-10181457's potential application in Alzheimer's disease research.

Core Mechanism of Action: Histamine H3 Receptor Antagonism

The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters, respectively.[3][4] In the context of Alzheimer's disease, the cholinergic hypothesis posits that a decline in acetylcholine levels contributes significantly to cognitive decline.[5] By antagonizing the H3 receptor, JNJ-10181457 disinhibits the release of acetylcholine and other neurotransmitters like norepinephrine in cortical regions, which are crucial for learning and memory.

Preclinical Efficacy in Cognitive Deficit Models

JNJ-10181457 has demonstrated efficacy in rodent models of cognitive impairment, which are relevant for assessing potential symptomatic treatments for Alzheimer's disease.

Quantitative Data Summary

| Model | Species | Compound/Treatment | Dose | Key Finding | Reference |

| Delayed Non-Matching to Position (DNMTP) Task | Rat | Scopolamine + JNJ-10181457 | 0.06 mg/kg (scopolamine), 10 mg/kg (JNJ-10181457) | Significantly reversed scopolamine-induced deficits in correct responding. | [1] |

| Imetit-induced Water Licking | Rat | JNJ-10181457 | 10 mg/kg | Reversed imetit-induced water licking, similar to thioperamide. | [1] |

| Reversal Learning Task | Rat | JNJ-10181457 (repeated administration) | 10 mg/kg | Significantly increased percentage of correct responding. | [1] |

Experimental Protocols

Delayed Non-Matching to Position (DNMTP) Task:

-

Apparatus: A standard two-lever operant chamber.

-

Procedure:

-

Sample Phase: One of the two levers is presented. The rat must press the presented lever to receive a food reward.

-

Delay Phase: A variable delay period is introduced.

-

Choice Phase: Both levers are presented. The rat must press the lever that was not presented in the sample phase (the "non-matching" lever) to receive a reward.

-

-

Drug Administration: Scopolamine (0.06 mg/kg, i.p.) is administered to induce a cognitive deficit. JNJ-10181457 (10 mg/kg, i.p.) is administered to test for reversal of this deficit.[1]

-

Primary Endpoint: Percentage of correct responses in the choice phase.

Potential Role in Neuroinflammation

Neuroinflammation, mediated by microglial cells, is a key component of Alzheimer's disease pathology. JNJ-10181457 has been shown to modulate microglial functions in vitro and ex vivo.[2]

Quantitative Data Summary

| Model | Preparation | Treatment | Key Finding | Reference |

| Microglial Chemotaxis | Hippocampal Slices | ATP + JNJ-10181457 | Significantly suppressed ATP-induced microglial migration. | [2] |

| Microglial Phagocytosis | Hippocampal Slices | NMDA + JNJ-10181457 | Inhibited microglial engulfment of dead neurons. | [2] |

| Pro-inflammatory Cytokine Production | LPS-induced depression model (in vivo) | LPS + JNJ-10181457 | Reduced LPS-induced upregulation of microglial pro-inflammatory cytokines. | [2] |

Hypothesized Signaling Pathway in Microglia

The histamine H3 receptor is expressed on microglia.[2] As an inverse agonist, JNJ-10181457 may suppress the basal activity of the H3 receptor, leading to a reduction in pro-inflammatory signaling cascades.

Discussion and Future Directions

The existing preclinical data suggest that JNJ-10181457 dihydrochloride could potentially address two key aspects of Alzheimer's disease: cognitive decline and neuroinflammation. Its ability to enhance cholinergic neurotransmission provides a strong rationale for its potential to offer symptomatic relief of cognitive deficits.[1] The modulation of microglial activity points towards a possible disease-modifying effect by dampening the chronic neuroinflammatory state observed in AD brains.[2]

However, the lack of studies in established Alzheimer's disease models is a significant gap in our understanding of its full potential. Future research should focus on evaluating JNJ-10181457 in transgenic AD models (e.g., APP/PS1, 3xTg-AD) to:

-

Assess its impact on amyloid-beta plaque deposition and soluble Aβ levels.

-

Investigate its effects on tau pathology, including hyperphosphorylation and aggregation.

-

Elucidate the long-term effects on cognitive function in the context of progressive AD-like pathology.

Such studies would be crucial to determine if the pro-cognitive and anti-inflammatory effects of JNJ-10181457 translate into a meaningful disease-modifying potential for Alzheimer's disease.

References

- 1. JNJ-10181457, a selective non-imidazole histamine H(3) receptor antagonist, normalizes acetylcholine neurotransmission and has efficacy in translational rat models of cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. JNJ10181457, a histamine H3 receptor inverse agonist, regulates in vivo microglial functions and improves depression-like behaviours in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 4. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse [frontiersin.org]

An In-depth Technical Guide to the Therapeutic Targets of JNJ-10181457 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-10181457 dihydrochloride is a potent, selective, and brain-penetrant non-imidazole antagonist of the histamine H3 receptor (H3R).[1] This technical guide provides a comprehensive overview of the therapeutic targets of JNJ-10181457, consolidating available data on its mechanism of action, pharmacological effects, and the experimental methodologies used for its characterization. The primary therapeutic target of JNJ-10181457 is the H3R, a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other key neurotransmitters. By antagonizing the H3R, JNJ-10181457 enhances the release of acetylcholine and norepinephrine, neurotransmitters crucial for cognitive processes. Furthermore, emerging evidence highlights its role in modulating neuroinflammation through its action on microglial H3Rs. This document aims to serve as a detailed resource for researchers and professionals involved in the development of novel therapeutics for neurological and cognitive disorders.

Introduction

JNJ-10181457 dihydrochloride has been investigated for its therapeutic potential in cognitive deficits and other neurological conditions. Its primary mechanism of action revolves around the blockade of the histamine H3 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[2][3][4] The H3R functions as a key regulator of several neurotransmitter systems, and its antagonism presents a promising strategy for enhancing cognitive function and addressing neuroinflammatory processes.

Primary Therapeutic Target: Histamine H3 Receptor

The principal therapeutic target of JNJ-10181457 is the histamine H3 receptor. As an antagonist and likely an inverse agonist at this receptor, JNJ-10181457 blocks the inhibitory effect of histamine on neurotransmitter release, leading to increased synaptic levels of acetylcholine and norepinephrine.[5]

Binding Affinity and Potency

JNJ-10181457 exhibits high affinity for both rat and human H3 receptors. The available quantitative data on its binding affinity is summarized in the table below.

| Parameter | Species | Value | Reference |

| pKi | Rat H3 Receptor | 8.15 | [5] |

| pKi | Human H3 Receptor | 8.93 | [5] |

Signaling Pathway

The histamine H3 receptor is a Gαi/o-coupled receptor. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist/inverse agonist, JNJ-10181457 blocks this signaling cascade, thereby preventing the downstream effects of H3R activation.

Effects on Neurotransmitter Systems

A key therapeutic effect of JNJ-10181457 is its ability to modulate the release of neurotransmitters involved in cognition and arousal.

Acetylcholine and Norepinephrine Release

In vivo microdialysis studies in rats have demonstrated that JNJ-10181457 increases the extracellular levels of acetylcholine and norepinephrine in the frontal cortex.[5] This effect is consistent with the blockade of presynaptic H3 heteroreceptors on cholinergic and noradrenergic nerve terminals.

Experimental Protocol: In Vivo Microdialysis

While the specific, detailed protocol for JNJ-10181457 is not publicly available, a general methodology for in vivo microdialysis to measure neurotransmitter release is as follows:

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized, and a guide cannula for the microdialysis probe is stereotaxically implanted into the target brain region (e.g., prefrontal cortex).

-

Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate.

-

Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of JNJ-10181457.

-

Neurotransmitter Analysis: The concentration of acetylcholine and norepinephrine in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Modulation of Microglial Function

Recent studies have identified a novel therapeutic target for JNJ-10181457: the histamine H3 receptor on microglia, the resident immune cells of the brain.

Anti-inflammatory Effects

JNJ-10181457 has been shown to act as an inverse agonist at H3Rs on microglia, inhibiting key functions associated with neuroinflammation, including chemotaxis, phagocytosis, and the production of pro-inflammatory cytokines.[6]

Experimental Protocol: Microglial Activation Assay

A general protocol to assess the effect of JNJ-10181457 on microglial activation is outlined below:

-

Cell Culture: Primary microglia are isolated from rodent brains and cultured.

-

Stimulation: Microglia are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce an activated state.

-

Treatment: Cells are treated with varying concentrations of JNJ-10181457.

-

Assessment of Activation Markers:

-

Cytokine Production: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are measured using ELISA.

-

Phagocytosis Assay: The ability of microglia to phagocytose fluorescently labeled particles (e.g., zymosan) is quantified.

-

Chemotaxis Assay: The migration of microglia towards a chemoattractant (e.g., ATP) is assessed using a Boyden chamber assay.

-

In Vivo Efficacy in Cognitive Models

The pro-cognitive effects of JNJ-10181457 have been evaluated in rodent models of cognitive impairment.

Reversal of Scopolamine-Induced Deficits

JNJ-10181457 has been shown to reverse the cognitive deficits induced by the muscarinic receptor antagonist scopolamine in rats.[1]

Experimental Protocol: Delayed Non-Matching to Position (DNMTP) Task

A common behavioral paradigm to assess working memory in rodents is the DNMTP task. A generalized protocol is as follows:

-

Apparatus: A two-lever operant chamber.

-

Training: Rats are trained to press a lit lever for a food reward.

-

Testing:

-

Sample Phase: One lever is presented and the rat must press it.

-

Delay Phase: A variable delay period is introduced.

-

Choice Phase: Both levers are presented, and the rat must press the lever that was not presented in the sample phase to receive a reward.

-

-

Drug Administration: JNJ-10181457 is administered prior to the testing session to assess its effect on task performance, often in the context of a cognitive impairing agent like scopolamine.

Summary and Future Directions

JNJ-10181457 dihydrochloride is a selective histamine H3 receptor antagonist with significant potential for the treatment of cognitive disorders and neuroinflammatory conditions. Its primary therapeutic action is mediated through the blockade of H3Rs, leading to enhanced cholinergic and noradrenergic neurotransmission. Furthermore, its ability to modulate microglial function opens new avenues for its therapeutic application. Future research should focus on fully elucidating the downstream signaling pathways affected by JNJ-10181457, conducting comprehensive safety and toxicology studies, and advancing this compound into clinical trials to validate its efficacy in human populations.

References

- 1. JNJ-10181457, a selective non-imidazole histamine H(3) receptor antagonist, normalizes acetylcholine neurotransmission and has efficacy in translational rat models of cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. JNJ 10181457 dihydrochloride | CAS 544707-20-2 | JNJ10181457 | Tocris Bioscience [tocris.com]

- 6. JNJ10181457, a histamine H3 receptor inverse agonist, regulates in vivo microglial functions and improves depression-like behaviours in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies with JNJ-10181457 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vivo studies involving JNJ-10181457 dihydrochloride, a selective, non-imidazole histamine H3 receptor antagonist. The provided methodologies are based on established preclinical research to ensure reproducibility and accuracy in evaluating the compound's efficacy and mechanism of action.

Compound Information

| Compound Name | JNJ-10181457 dihydrochloride |

| CAS Number | 544707-19-9[1] |

| Molecular Formula | C₂₀H₂₈N₂O·2HCl[1] |

| Molecular Weight | 385.37 g/mol [1] |

| Mechanism of Action | Selective histamine H3 receptor antagonist/inverse agonist.[2][3] It normalizes acetylcholine neurotransmission.[3] |

| Storage | Store at room temperature in a dry place. |

In Vivo Experimental Protocols

Cognitive Enhancement in a Rat Model of Scopolamine-Induced Deficit